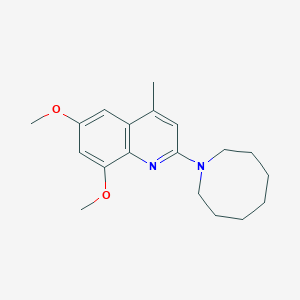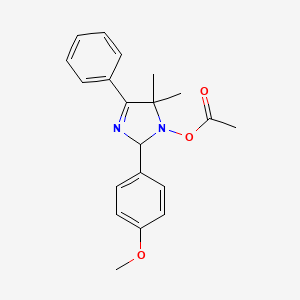![molecular formula C21H26N4O3 B5122868 N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea, commonly known as BRL-15572, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a highly selective antagonist of the orexin-1 receptor, which plays a crucial role in the regulation of sleep and wakefulness.
Mécanisme D'action
BRL-15572 is a highly selective antagonist of the orexin-1 receptor, which is expressed in the hypothalamus and plays a crucial role in the regulation of sleep and wakefulness. By blocking the activation of the orexin-1 receptor, BRL-15572 promotes the onset and maintenance of sleep, without affecting other neurotransmitter systems that are involved in the regulation of sleep.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects, including the reduction of wakefulness and the promotion of sleep. In addition, BRL-15572 has also been shown to reduce anxiety and depression-like behaviors in animal models. However, further studies are needed to determine the exact mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BRL-15572 is its high selectivity for the orexin-1 receptor, which makes it a valuable tool for studying the role of this receptor in the regulation of sleep and wakefulness. However, one of the limitations of BRL-15572 is its relatively low potency, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on BRL-15572, including the development of more potent and selective orexin-1 receptor antagonists, the investigation of the long-term effects of BRL-15572 on sleep and wakefulness, and the exploration of its potential therapeutic applications in the treatment of sleep disorders, anxiety, and depression.
Conclusion:
In conclusion, BRL-15572 is a highly selective antagonist of the orexin-1 receptor that has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, anxiety, and depression. The synthesis method of BRL-15572 involves several steps, and the compound has been shown to have a number of biochemical and physiological effects. While there are some limitations to the use of BRL-15572 in certain experimental settings, there are also several future directions for research on this compound that hold promise for the development of new treatments for sleep disorders and other related conditions.
Méthodes De Synthèse
The synthesis of BRL-15572 involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with piperazine, followed by the reaction with phenyl isocyanate to form the urea derivative. The final product is obtained after purification by column chromatography. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, anxiety, and depression. Several preclinical studies have shown that BRL-15572 is effective in reducing the symptoms of insomnia and promoting sleep, without causing significant side effects. In addition, BRL-15572 has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Propriétés
IUPAC Name |
1-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(23-17-4-2-1-3-5-17)22-8-9-24-10-12-25(13-11-24)18-6-7-19-20(16-18)28-15-14-27-19/h1-7,16H,8-15H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKKKSLLUYJMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)


![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)

![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5122874.png)